![molecular formula C17H12F3N3O3S B2562650 N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-42-0](/img/structure/B2562650.png)
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the available literature, quinoline derivatives are generally synthesized from corresponding Schiff base derivatives .Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It is a complex molecule with a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, molecular formula, and other related properties.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
Compounds structurally related to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide have been synthesized and tested for their potential antimicrobial properties. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential antimicrobial agents, showcasing the capability of such compounds to serve in the development of new antibacterial and antifungal treatments (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Electrochemical and Photocatalytic Applications
Derivatives incorporating a quinoline–imidazole–monoamide ligand have shown promising electrocatalytic activities and photocatalytic properties for degrading organic dyes. This indicates their potential use in environmental remediation and the development of new materials for pollution control (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Antitumor and Cytotoxic Activity
Certain thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their antitumor activities, revealing that specific structural features are crucial for significant antitumor activity. This research underlines the potential of such compounds in the development of new cancer treatments (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), highlighting the role of such compounds in advancing diagnostic imaging techniques (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Analgesic Activity Evaluation
Research into the synthesis and evaluation of new compounds bearing the quinazoline moiety, including the exploration of their analgesic activity, sheds light on the potential therapeutic applications of these compounds in pain management (Saad, Osman, & Moustafa, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c1-7-14(8(2)24)27-16(22-7)23-15(26)10-6-21-12-9(13(10)25)4-3-5-11(12)17(18,19)20/h3-6H,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRROPPEAHODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)
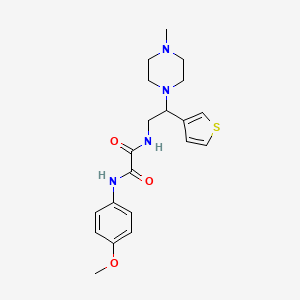
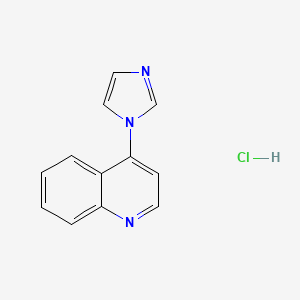
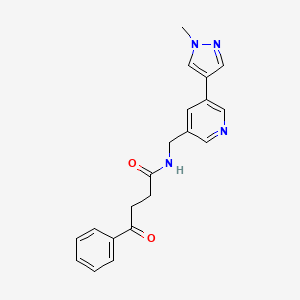
![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)
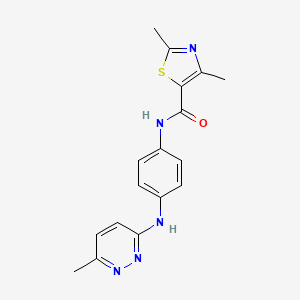
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)
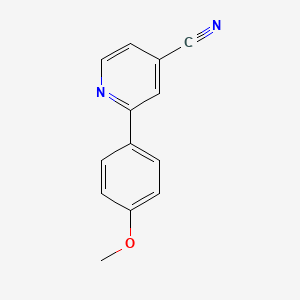
![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)


